Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may include optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It is studied for its potential antiviral, anticancer, and anti-inflammatory properties. Researchers are interested in its ability to interact with various biological targets, making it a candidate for drug development . Additionally, its structural framework is used to design new derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 1-(2,4-dimethylbenzyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can be compared to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
ethyl 1-[(2,4-dimethylphenyl)methyl]-4-oxo-6,7-dihydro-5H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-24-20(23)16-12-21(17-6-5-7-18(22)19(16)17)11-15-9-8-13(2)10-14(15)3/h8-10,12H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILGYELQUGXDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1C(=O)CCC2)CC3=C(C=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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